Silaplatin

Description

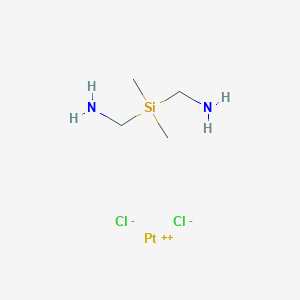

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

118797-76-5 |

|---|---|

Molecular Formula |

C4H14Cl2N2PtSi |

Molecular Weight |

384.2 g/mol |

IUPAC Name |

[aminomethyl(dimethyl)silyl]methanamine;platinum(2+);dichloride |

InChI |

InChI=1S/C4H14N2Si.2ClH.Pt/c1-7(2,3-5)4-6;;;/h3-6H2,1-2H3;2*1H;/q;;;+2/p-2 |

InChI Key |

VMIKAVWPAWKUCW-UHFFFAOYSA-L |

SMILES |

C[Si](C)(CN)CN.[Cl-].[Cl-].[Pt+2] |

Canonical SMILES |

C[Si](C)(CN)CN.[Cl-].[Cl-].[Pt+2] |

Synonyms |

(bis(aminomethyl)dimethylsilane)dichloroplatinum(II) silaplatin |

Origin of Product |

United States |

Synthetic Methodologies for Silaplatin and Its Analogues

Initial Synthesis of Silaplatin and Related beta-Silylamine Platinum Complexes

The foundational synthesis of this compound (complex 2a) and its related beta-silyl-substituted amine platinum complexes involves the preparation of platinum(II) and platinum(IV) coordination compounds derived from beta-silyl amines. Researchers have successfully prepared these complexes through direct coordination reactions where beta-silyl-substituted amines act as ligands to platinum centers. For instance, the cyclic platinum(II) complex known as "this compound" (2a) and its platinum(IV) analogue (2b) were synthesized using this general approach. Additionally, acyclic platinum(II) and platinum(IV) complexes (1a,b) and a cyclobutanedicarboxylic acid complex (3c) were also prepared using similar methodologies. researchgate.netnih.gov The synthesis of these compounds laid the groundwork for further exploration into the therapeutic potential of silicon-containing platinum complexes. nih.govmdpi.com

Approaches to Structurally Diverse this compound Analogues

To explore a broader range of chemical and biological properties, various structural modifications have been applied to this compound, leading to the synthesis of diverse analogues. These modifications often involve changes in the oxidation state of platinum, the lipophilicity of the molecule, or the introduction of cyclic structures.

Synthesis of Platinum(IV) Analogues of this compound

Platinum(IV) analogues of this compound, such as complex 2b, have been synthesized alongside their platinum(II) counterparts. researchgate.netnih.gov Generally, platinum(IV) complexes are often prepared by the oxidation of platinum(II) precursors. Common oxidizing agents, such as hydrogen peroxide, are frequently employed for this transformation, converting the square planar platinum(II) geometry into an octahedral platinum(IV) configuration. jcu.edu.aunih.govmdpi.comresearchgate.net This approach allows for the introduction of additional axial ligands, which can influence the complex's stability and reactivity. nih.gov

Preparation of Lipophilic this compound Derivatives

Increasing the lipophilicity of platinum complexes is a key strategy to enhance their cellular permeability and improve their pharmacokinetic profiles. researchgate.netscholaris.canih.gov More lipophilic this compound analogues have been successfully prepared by introducing additional methylene (B1212753) carbons into the molecular structure. For example, platinum(II) complex 2c and its platinum(IV) analogue 2d were synthesized with one additional methylene carbon compared to the parent this compound (2a) and its Pt(IV) analogue (2b). Further increases in lipophilicity were achieved with complexes 2e and 2f, which incorporated two additional methylene carbons. researchgate.netnih.gov The incorporation of silicon itself generally contributes to increased lipophilicity, which can lead to enhanced cytotoxic effects and improved passage through biological membranes. researchgate.netscholaris.canih.gov

Cyclization Strategies for Spiro Bicyclic Platinum Complexes

Cyclization strategies have been employed to create more rigid and structurally constrained this compound analogues, including spiro bicyclic platinum complexes. Specifically, the cyclization of alkyl groups attached to the silicon atom within the beta-silyl-substituted amine ligands has led to the formation of spiro bicyclic platinum(II) complexes, such as 10a and 11a, and their corresponding platinum(IV) analogues, 10b and 11b. researchgate.netnih.govnih.gov This approach introduces unique structural rigidity and three-dimensional complexity, which can impact the compound's interaction with biological targets.

General Synthetic Methodologies for Organosilicon Compounds in Drug Discovery

The broader field of organosilicon chemistry plays a crucial role in drug discovery, with ongoing efforts to develop efficient synthetic methodologies for incorporating silicon into drug-like molecules. The introduction of silicon can significantly alter the chemical properties of small molecules, influencing their biological activity and pharmacological profiles. mdpi.comresearchgate.net

Key synthetic approaches for organosilicon compounds in drug discovery include:

Transition Metal-Catalyzed C-H Silylation: This method provides a direct and atom-efficient route to form carbon-silicon bonds from simple, unactivated feedstocks. mdpi.com

C-Si Bond Formation: Various strategies focus on the direct formation of C-Si bonds, which are fundamental to organosilicon chemistry. mdpi.com

Hydrosilylation: The addition of Si-H bonds across unsaturated systems (e.g., alkenes, alkynes) is a well-established method for synthesizing organosilicon compounds. researchgate.net

Si-H σ Bond Functionalization: This involves reactions that leverage the reactivity of the Si-H bond for various transformations, including intramolecular coupling-cyclization reactions. jcu.edu.au

Si-Si σ Bond Activation: The relatively weak Si-Si sigma bond can be activated by low-valent metals, providing routes for the preparation of silacycles through reactions with alkynes. jcu.edu.au

Development of New Synthetic Routes for Silacycles

The synthesis of silacycles—cyclic compounds containing a silicon atom within the ring—is a particularly active area of research due to their promising applications in biological chemistry and pharmaceuticals. jcu.edu.au New synthetic routes have been developed to access diverse silacyclic systems, including:

Transition Metal-Catalytic Strategies: Palladium-catalyzed reactions of 2-silylaryl triflates have enabled the selective synthesis of various silacyclic compounds through C-H and/or C-Si bond activations and intramolecular exchange processes. Other transition metal-catalyzed coupling-cyclization reactions involving silacyclobutanes with alkenes, alkynes, and allenoates are also utilized. jcu.edu.aunih.gov

Photocatalytic Strategies: Recent advances include photocatalytic methods for assembling silacycles. jcu.edu.aunih.gov

Si-Stereogenic Silacycles: Strategies involving palladium-catalyzed Si-C bond activation and intramolecular ring-opening silacyclization have led to the ultrarapid and enantioselective synthesis of Si-stereogenic silacycles, which are silicon-chiral cyclic compounds.

Polycondensation Reactions: The synthesis of new organosiloxanes containing silacycles can be achieved through polycondensation reactions of silicon-carbon four-membered cycles with diols.

These ongoing developments in synthetic methodologies for organosilicon compounds underscore the increasing importance of silicon in designing and discovering novel drug candidates with tailored properties.

Transition Metal-Catalyzed Coupling-Cyclization Reactions in Silane Synthesis

Transition metal-catalyzed coupling-cyclization reactions represent efficient methodologies for the assembly of diverse silacycles, which are cyclic compounds containing silicon atoms ontosight.ailookchem.com. These reactions are crucial for creating sila-analogues that often exhibit unique biological activity and physicochemical properties compared to their all-carbon counterparts ontosight.aichemicalbook.com.

Key approaches in this area include:

Coupling-Cyclization of Silacyclobutanes: Transition metal catalysis facilitates the coupling-cyclization of silacyclobutanes with various unsaturated compounds. This includes reactions with alkenes, alkynes, and allenoates ontosight.ailookchem.com. Furthermore, silacyclobutanes can undergo coupling-cyclization with cycloketones, cyclopropenes, and aryl halides ontosight.ai. Palladium(II)-catalyzed carbene insertion into the C-Si bonds of silacyclobutanes (e.g., SCBs 7) has been reported to yield silacyclopentanes (e.g., 40) with excellent enantioselectivity, often utilizing trisylhydrazones (e.g., 39) as carbenoid precursors lookchem.com. Mechanistic studies suggest a catalytic cycle involving oxidative addition of palladium to strained C-Si bonds, followed by carbenoid migratory insertion and reductive elimination lookchem.com.

Si-H σ Bond Functionalization: Hydrosilanes, being readily accessible organosilanes, offer versatile reactivity for forming C-Si bonds through cross-coupling reactions with alkanes, arenes, alkenes, and alkynes lookchem.com. Transition metal-catalyzed C-H/Si-H coupling and hydrosilylation of unsaturated hydrocarbons are prominent methods for assembling silacycles lookchem.com. Intramolecular hydrosilylation of alkynes, although less explored than intermolecular reactions, provides a pathway to silylated heterocycles chemicalbook.com.

Si-C σ Bond Activation: The catalytic cleavage of both strained and unstrained C-Si σ bonds by transition metals offers a novel platform for silacycle assembly lookchem.com. For instance, a chemo-divergent Rh-catalyzed Si-C bond cleavage process has been established for the synthesis of novel silacycles, where cyclic silylmetal intermediates undergo intramolecular sila-cyclization reactions under mild conditions chemicalbook.com.

C-O Silylation: Cobalt-catalyzed C-O silylation of alkenyl acetates, using silylzinc pivalate (B1233124) as a nucleophile, provides a practical method for the stereoselective preparation of tri- and tetrasubstituted alkenyl silanes. This protocol is characterized by complete control over chemoselectivity and stereoselectivity, alongside excellent functional group compatibility.

The application of these methodologies allows for the synthesis of a wide array of silicon-containing cyclic structures with diverse functionalities.

Advanced Organic Synthesis Techniques Applicable to Silicon-Based Ligands

Silicon's unique chemical properties, including its ability to form stable bonds with carbon, oxygen, and other elements, make it a valuable element in advanced organic synthesis. Silicon-based reagents and intermediates are instrumental in various transformations, including reductions, oxidations, and cross-coupling reactions.

Advanced techniques leveraging silicon in organic synthesis include:

Classic Silicon-Mediated Reactions:

Peterson Olefination: This reaction serves as a silicon-based alternative to the Wittig reaction for the stereoseoselective synthesis of alkenes.

Brook Rearrangement: Involves the migration of a silicon group from carbon to oxygen, useful for generating silyl (B83357) enol ethers and other intermediates.

Hosomi-Sakurai Reaction: A Lewis acid-catalyzed allylation reaction employing allylsilanes, providing a versatile method for forming carbon-carbon bonds.

Electroreductive Chemistry: This emerging field utilizes deeply reducing potentials provided by electrochemistry to generate reactive intermediates from readily available chlorosilanes. This approach enables the challenging formation of C-C, C-Si, and Si-Si bonds. Silyl radicals, typically nucleophilic, can react with π-electrophiles like alkenes to form Si-C bonds. Electroreductive generation of silyl radicals directly from chlorosilanes is an attractive alternative to methods that rely on hydrogen atom abstraction from hydrosilanes. Furthermore, sequential reduction of dichlorosilanes can serve as a silyl dianion equivalent, leading to the formation of Si-Si bonds and enabling the synthesis of various oligosilanes through multiple consecutive Si-Si bond-forming events.

Silicon-Based Ligands in Transition Metal Catalysis: Silicon-containing ligands play a crucial role in designing new catalysts. For instance, beta- and gamma-aminosilanes have been designed as diamine ligands for platinum complexes, such as this compound, to influence drug distribution, sequence selectivity, and DNA repair. Transition metal complexes incorporating silylene and bis(silylene) ligands are increasingly studied for their ability to catalyze organic transformations and activate small molecules. These silicon donors can exhibit σ-interaction and metal-ligand cooperativity with a metal center, which can enhance the reactivity of metal complexes towards small molecules like dinitrogen, carbon dioxide, and dihydrogen.

These advanced techniques underscore the versatility of silicon in constructing complex molecular architectures and facilitating challenging chemical transformations.

Coordination Chemistry of Silaplatin and Silicon Platinum Complexes

Design Principles for Diamine Ligands Incorporating Silicon

The design of silicon-containing diamine ligands for platinum complexes is guided by the principle of leveraging silicon's distinct properties to fine-tune the resulting complex's characteristics. A primary strategy involves the synthesis of bidentate diamine ligands where a silicon atom is integrated into the chelate ring structure. mdpi.com This "sila-substitution" allows for systematic modification of the ligand's steric bulk and electronic profile.

Key design principles include:

Modulation of Lipophilicity : The introduction of silicon and its associated alkyl or aryl groups can increase the lipophilicity of the ligand and, consequently, the platinum complex. This is a critical factor in influencing cellular uptake and biodistribution.

Control over Chelate Ring Conformation : The longer carbon-silicon (Si-C) and silicon-nitrogen (Si-N) bonds, compared to carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, alter the geometry and conformational flexibility of the chelate ring formed upon coordination to platinum. pharmacy180.com This can impact the stability of the complex and its interactions with biological targets.

Synthetic Accessibility : The synthesis often begins with a suitable organosilane that is functionalized to introduce the necessary amine groups. One-pot co-condensation methods have been explored for creating organosilica materials with diamine groups, demonstrating versatile synthetic pathways. mdpi.com

The overarching goal is to create ligands that impart favorable properties to the platinum complex, such as enhanced stability, altered reactivity, and improved pharmacological profiles, by replacing a specific carbon atom with silicon.

Impact of Beta-Silicon Substitution on Platinum Coordination Reactivity

A defining feature of Silaplatin's chemical behavior is the "beta-silicon effect," a phenomenon where a silicon atom located at the β-position (two bonds away) relative to a reactive center significantly influences reaction rates. wikipedia.orgscispace.com In the context of platinum coordination chemistry, the silicon atom is beta to the platinum-coordinating nitrogen atom. This arrangement has a profound impact on the reactivity of the platinum complex, particularly concerning ligand substitution reactions, which are crucial for the mechanism of action of platinum-based drugs. researchgate.netnih.gov

The beta-silicon effect is primarily an electronic phenomenon attributed to hyperconjugation. wikipedia.org It involves the donation of electron density from the high-energy sigma (σ) orbital of the C-Si bond into a vacant or partially vacant orbital at the reactive center. scispace.com In the transition state of a ligand substitution reaction at the platinum(II) center, where a leaving group departs and a positive charge develops, the β-silicon atom can stabilize this charge. wikipedia.orgchemrxiv.org

Key impacts on reactivity include:

Accelerated Ligand Substitution : The stabilization of the transition state by the β-silyl group leads to a lower activation energy for ligand substitution reactions. This results in an accelerated rate of reaction compared to analogous complexes without the silicon atom.

Weakening of the Pt-Ligand Bond : The electron-donating nature of the β-silyl group can weaken the bonds between platinum and its other ligands, such as the chloride leaving groups. This makes the complex more labile and susceptible to aquation, a critical activation step for platinum drugs. nih.gov

Dependence on Stereochemistry : The magnitude of the beta-silicon effect is highly dependent on the dihedral angle between the C-Si bond and the reacting center. The effect is maximized when these groups are in an anti-periplanar arrangement, allowing for optimal orbital overlap. wikipedia.orgscispace.com

Studies comparing silyl-substituted complexes to their carbon analogues have demonstrated that the presence of the β-silicon atom enhances the reactivity of the complex in aqueous solutions. nih.gov This heightened reactivity is a direct consequence of the electronic stabilization provided by the silicon atom.

Structural Characterization of Platinum(II) and Platinum(IV) this compound Complexes

Platinum(II) this compound Complex : As is typical for Pt(II) complexes, this compound adopts a square planar coordination geometry. nih.govresearchgate.netlibretexts.org The platinum atom is coordinated to the two nitrogen atoms of the bidentate β-silyl-substituted diamine ligand and two chloride ions. The structure of the Pt(II) complex, referred to as 2a in some literature, confirms the cis-arrangement of the chloride ligands, a feature considered essential for the antitumor activity of related platinum drugs. nih.gov

Platinum(IV) this compound Analogue : Oxidation of the Pt(II) center yields the corresponding Pt(IV) complex. Platinum(IV) complexes are characterized by an octahedral coordination geometry. nih.govwmich.edunih.gov In the case of the this compound(IV) analogue (referred to as 2b), the platinum atom is coordinated to the two nitrogen atoms of the diamine ligand, two equatorial chloride ligands, and two additional axial ligands, typically hydroxo or chloro groups, completing the six-coordinate sphere. nih.gov The Pt(IV) complexes are generally more kinetically inert than their Pt(II) counterparts. nih.gov

The structural data from X-ray crystallography are crucial for understanding how the incorporation of silicon affects the molecular architecture.

Table 1: Selected Crystallographic Data for Platinum Complexes Note: Specific bond lengths and angles for this compound itself are not readily available in the public domain without access to specialized crystallographic databases. The data below represents typical values for related Pt(II) and Pt(IV) complexes to illustrate the expected geometries.

| Parameter | Typical Pt(II) Square Planar Complex | Typical Pt(IV) Octahedral Complex |

|---|---|---|

| Coordination Number | 4 | 6 |

| Geometry | Square Planar | Octahedral |

| Pt-N Bond Length | ~2.00 - 2.05 Å | ~2.02 - 2.08 Å |

| Pt-Cl Bond Length (equatorial) | ~2.25 - 2.35 Å | ~2.30 - 2.33 Å |

| Pt-Cl Bond Length (axial) | N/A | ~2.30 - 2.33 Å |

| N-Pt-N Angle | ~85 - 95° | ~85 - 95° |

| Cl-Pt-Cl Angle (cis) | ~90° | ~90° |

These values are illustrative and derived from general data on similar platinum complexes. nih.govnih.govmdpi.comnih.gov

Comparative Analysis of Coordination Modes with Carbon Analogues

Replacing a carbon atom with silicon in the ligand backbone of a platinum complex introduces significant changes in coordination chemistry due to the fundamental differences between the two Group 14 elements. pharmacy180.com

Key Differences and Their Consequences:

Atomic Radius and Bond Lengths : Silicon has a larger covalent radius than carbon (Si: ~1.11 Å, C: ~0.75 Å). This results in longer Si-C and Si-N bonds compared to C-C and C-N bonds. pharmacy180.com When incorporated into a chelate ring, these longer bonds lead to a larger, more flexible ring structure. This altered steric profile can influence how the complex binds to its biological targets.

Electronegativity : Silicon is less electronegative than carbon (Pauling scale: Si = 1.90, C = 2.55). pharmacy180.com In a diamine ligand, the Si atom's lower electron-withdrawing ability (or greater electropositive character) can increase the electron density on the coordinating nitrogen atoms. This can strengthen the Pt-N sigma bonds, potentially altering the stability and reactivity of the complex.

Reactivity (Beta-Effect) : As discussed previously, the most significant difference in reactivity stems from the beta-silicon effect. The carbon analogue lacks the ability for strong σ-hyperconjugation to stabilize reaction intermediates. Consequently, the aquation and ligand substitution reactions for this compound are generally faster than for its direct carbon counterpart. nih.gov

Lipophilicity : The substitution of a carbon atom with a silicon atom, particularly one bearing alkyl groups, generally increases the lipophilicity of the molecule. This can lead to different solubility profiles and membrane transport properties for the silicon-containing complexes compared to their carbon analogues.

Investigations into Novel Platinum-Silicon Coordination Motifs

Research in the field of silicon-platinum chemistry extends beyond the diamine ligand framework of this compound, exploring novel coordination motifs where silicon plays a more direct role in bonding to the metal center. These investigations aim to create complexes with unique structures, reactivities, and catalytic properties. mdpi.comresearchgate.net

Examples of Novel Platinum-Silicon Motifs:

Direct Platinum-Silicon (Pt-Si) Bonds : A significant area of research involves the synthesis of complexes containing direct, covalent bonds between platinum and silicon. researchgate.net These compounds are often prepared through reactions like the oxidative addition of a Si-H bond to a platinum(0) complex. The resulting silylplatinum complexes, such as cis-PtH(SiAr3)(PEt3)2, are valuable for understanding the fundamental nature of metal-silicon bonding. acs.org

Silylene-Platinum Complexes : Silylenes are silicon analogues of carbenes, featuring a divalent silicon atom. These species can act as strong sigma-donating ligands to transition metals. researchgate.net Bis(silylene) nickel complexes have been synthesized, and similar strategies are being explored for platinum, which could lead to complexes with highly unusual electronic properties and catalytic activity. researchgate.net

Platinum-Silicon Dimers : Researchers have synthesized and structurally characterized platinum-silicon dimers that feature unusually short cross-ring silicon-silicon interactions, indicating novel bonding arrangements mediated by the platinum centers. acs.org

Silicon-Based Pincer Ligands : Pincer ligands are multidentate ligands that bind to a metal center in a meridional fashion. The incorporation of silicon atoms as the central donor atom in [E-C-E] type pincer ligands (where E = Si) has been explored. These ligands can enforce specific geometries and electronic environments on the platinum center, leading to unique reactivity. researchgate.net

These advanced motifs demonstrate the versatility of silicon as a component in coordination chemistry, moving beyond its role as a simple substituent to becoming a key player in the coordination sphere of platinum.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Initial studies highlighted the potent activity of the cyclic platinum(II) complex, this compound (referred to as complex 2a), and its platinum(IV) analogue (complex 2b) against L1210 leukemia in vivo. Both compounds demonstrated significant efficacy, including against L1210 leukemia sublines that were resistant to cisplatin (B142131) hznu.edu.cnhznu.edu.cn. This indicated that the cyclic structure and the presence of the silicon-containing diamine ligand were important for their activity, and that the platinum oxidation state (II or IV) could be varied while retaining potent antitumor properties hznu.edu.cn.

A key finding from these SAR studies was the dramatic difference in activity between cyclic and acyclic platinum complexes. While the cyclic this compound (2a) and its Pt(IV) analogue (2b) were highly active, their acyclic platinum(II) (1a) and platinum(IV) (1b) counterparts were unexpectedly found to be inactive against L1210 leukemia in vivo hznu.edu.cn. This suggests that the constrained cyclic geometry conferred by the silicon-containing ligand is essential for the observed antitumor effects.

The following table summarizes key findings from the SAR studies of this compound analogues:

| Compound | Structure Type | Activity against L1210 Leukemia (in vivo) | Activity against Cisplatin-resistant L1210 | Key Structural Feature |

| This compound (2a) | Platinum(II) cyclic complex | Very active hznu.edu.cnhznu.edu.cn | Very active hznu.edu.cnhznu.edu.cn | Cyclic, silicon-containing diamine |

| Pt(IV) analogue (2b) | Platinum(IV) cyclic complex | Very active hznu.edu.cnhznu.edu.cn | Active hznu.edu.cnhznu.edu.cn | Cyclic, silicon-containing diamine |

| Cyclobutanedicarboxylic acid complex (3c) | Platinum complex with cyclobutanedicarboxylic acid | Active (less potent than 2a) hznu.edu.cn | Active hznu.edu.cn | Cyclic, different ancillary ligand |

| Acyclic Pt(II) complex (1a) | Platinum(II) acyclic complex | Inactive hznu.edu.cn | Inactive hznu.edu.cn | Acyclic |

| Acyclic Pt(IV) complex (1b) | Platinum(IV) acyclic complex | Inactive hznu.edu.cn | Inactive hznu.edu.cn | Acyclic |

| Lipophilic Pt(II) complex (2c) | This compound analogue with one additional methylene (B1212753) carbon | Prepared for SAR, activity not explicitly detailed in snippets hznu.edu.cn | Prepared for SAR, activity not explicitly detailed in snippets hznu.edu.cn | Increased lipophilicity |

| Lipophilic Pt(IV) complex (2d) | This compound analogue with one additional methylene carbon | Prepared for SAR, activity not explicitly detailed in snippets hznu.edu.cn | Prepared for SAR, activity not explicitly detailed in snippets hznu.edu.cn | Increased lipophilicity |

| Lipophilic Pt(II) complex (2e) | This compound analogue with two additional methylene carbons | Prepared for SAR, activity not explicitly detailed in snippets hznu.edu.cn | Prepared for SAR, activity not explicitly detailed in snippets hznu.edu.cn | Increased lipophilicity |

| Lipophilic Pt(IV) complex (2f) | This compound analogue with two additional methylene carbons | Prepared for SAR, activity not explicitly detailed in snippets hznu.edu.cn | Prepared for SAR, activity not explicitly detailed in snippets hznu.edu.cn | Increased lipophilicity |

| Spiro bicyclic Pt(II) complex (10a) | Cyclized alkyl groups attached to silicon | Prepared for SAR, activity not explicitly detailed in snippets hznu.edu.cn | Prepared for SAR, activity not explicitly detailed in snippets hznu.edu.cn | Spiro bicyclic structure |

| Spiro bicyclic Pt(IV) complex (10b) | Cyclized alkyl groups attached to silicon | Prepared for SAR, activity not explicitly detailed in snippets hznu.edu.cn | Prepared for SAR, activity not explicitly detailed in snippets hznu.edu.cn | Spiro bicyclic structure |

| Spiro bicyclic Pt(II) complex (11a) | Cyclized alkyl groups attached to silicon | Prepared for SAR, activity not explicitly detailed in snippets hznu.edu.cn | Prepared for SAR, activity not explicitly detailed in snippets hznu.edu.cn | Spiro bicyclic structure |

| Spiro bicyclic Pt(IV) complex (11b) | Cyclized alkyl groups attached to silicon | Prepared for SAR, activity not explicitly detailed in snippets hznu.edu.cn | Prepared for SAR, activity not explicitly detailed in snippets hznu.edu.cn | Spiro bicyclic structure |

Structure Activity Relationship Sar Studies of Silaplatin Analogues

Rational Drug Design Strategies for Silaplatin Derivatives

Structure-Based Design Considerations for Target Binding

Structure-based drug design (SBDD) is a pivotal methodology in drug discovery that leverages the three-dimensional structures of biological targets, primarily proteins, to rationally design and optimize new therapeutic agents nih.govwikipedia.orgfishersci.pt. This approach aims to achieve optimal binding affinity and specificity between a drug candidate and its target at the molecular level nih.gov.

The SBDD process typically commences with determining the structural configuration of the biological target, which can be achieved through experimental methods such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, or through computational predictions nih.govfishersci.ptnih.gov. Once the 3D structure of the target protein is obtained, researchers identify and analyze its binding pockets—regions on the protein surface where small molecules, or ligands, can attach nih.govwikipedia.org. The shape, size, and chemical properties of these binding sites dictate which molecules can bind and with what affinity nih.gov.

Computational techniques play a crucial role in SBDD. Molecular docking, for instance, is used to predict how potential drug candidates might interact with the target site by computationally "fitting" compounds into the binding pocket and calculating their conformation and orientation (docking pose) nih.govwikipedia.orgnih.gov. Various scoring criteria are employed to predict the most stable interactions and to select the most promising compounds for experimental testing wikipedia.org. Molecular dynamics simulations further enhance this understanding by modeling the dynamic behavior of molecular systems, providing a more comprehensive view of the interactions between compounds and their targets and incorporating the flexibility of both the ligand and the receptor fishersci.ptwikipedia.org.

The SBDD process is iterative, involving cycles of design, synthesis, and experimental testing to refine compounds and optimize their pharmacological properties nih.govnih.gov. Experimental validation through biochemical assays confirms the binding affinity and biological activity of selected compounds, and these results provide feedback for further optimization nih.govwikipedia.org.

While the general principles of structure-based drug design are broadly applicable to the development of compounds like this compound, specific detailed information regarding the precise biological target of this compound and the explicit structure-based design considerations for its target binding, such as crystal structures of this compound-target complexes or detailed binding pocket analyses, are not extensively documented in the provided search results. Nonetheless, the principles of understanding target protein structures, identifying binding pockets, and employing computational modeling would be fundamental to any rational design efforts for this compound or its future analogues.

Mechanistic Investigations of Silaplatin S Biological Activity

Molecular Mechanism of Action of Silaplatin

The cytotoxic effects of platinum-based drugs like this compound are primarily attributed to their interactions with cellular macromolecules, most notably DNA. The prevailing hypothesis is that this compound, similar to Cisplatin (B142131), exerts its anticancer effects by forming adducts with DNA, which in turn disrupts essential cellular processes and ultimately leads to cell death.

Platinum-DNA Adduct Formation and its Consequences for DNA Replication and Transcription

Once inside the cell, the chloride ligands of platinum compounds are hydrolyzed, creating a reactive, positively charged species that can readily form covalent bonds with nucleophilic sites on DNA bases. nih.gov The primary targets are the N7 atoms of purine (B94841) bases, guanine (B1146940) and adenine. The formation of these platinum-DNA adducts results in several types of cross-links:

Intrastrand cross-links: These are the most common type of adducts, where the platinum atom links two adjacent bases on the same strand of DNA. The most frequent of these are 1,2-intrastrand d(GpG) adducts.

Interstrand cross-links: These form between bases on opposite strands of the DNA double helix.

DNA-protein cross-links: These involve the platinum complex forming a bridge between DNA and a nearby protein.

These adducts induce significant distortions in the DNA structure, causing the DNA helix to bend and unwind. nih.govaps.org This structural alteration has profound consequences for cellular processes that rely on the DNA template:

Inhibition of DNA Replication: The distorted DNA template poses a significant obstacle for DNA polymerases, leading to a stall in DNA replication. This blockage of DNA synthesis is a critical factor in preventing the proliferation of rapidly dividing cancer cells.

Inhibition of Transcription: The presence of platinum adducts on DNA can also interfere with the process of transcription, preventing the synthesis of RNA from the DNA template. This disruption of gene expression further contributes to the cytotoxic effects of the drug.

The inability of the cell to repair these DNA lesions effectively leads to the activation of downstream signaling pathways that trigger cell death.

Interference with Cellular Processes Leading to Cell Death

The cellular response to the DNA damage induced by platinum compounds is a critical determinant of cell fate. If the DNA damage is extensive and cannot be repaired by the cell's DNA repair mechanisms, various signaling pathways are activated that converge on the induction of programmed cell death, or apoptosis. nih.gov

Key events in this process include:

Activation of DNA Damage Response (DDR) Pathways: Cellular sensors recognize the platinum-DNA adducts, initiating a cascade of signaling events known as the DNA Damage Response. This can lead to cell cycle arrest, providing the cell with time to repair the damage.

Induction of Apoptosis: If the damage is irreparable, the DDR pathways can trigger apoptosis. This involves the activation of a family of proteases called caspases, which execute the dismantling of the cell in a controlled manner. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis can be activated by platinum-induced DNA damage.

Identification of Molecular Targets and Signaling Pathways

While DNA is considered the primary target of platinum-based drugs, it is now understood that these compounds can also interact with other cellular molecules, including RNA and proteins, which can modulate their biological activity and contribute to their cytotoxic effects.

Several key signaling pathways have been identified as being modulated by Cisplatin, and it is plausible that this compound influences similar pathways:

MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis. The activation of certain MAPK pathways, such as JNK and p38, is often associated with the pro-apoptotic response to DNA damage.

p53 Signaling Pathway: The tumor suppressor protein p53 plays a crucial role in responding to cellular stress, including DNA damage. Activation of p53 can lead to cell cycle arrest, DNA repair, or apoptosis.

PI3K/Akt Signaling Pathway: This pathway is a key regulator of cell survival and proliferation. Inhibition of this pathway can enhance the apoptotic effects of DNA-damaging agents.

The table below summarizes some of the key molecular targets and signaling pathways that are likely to be relevant to the action of this compound, based on studies with Cisplatin.

| Category | Component | Role in Response to Platinum Drugs |

| Primary Cellular Target | DNA | Formation of adducts leading to replication and transcription inhibition. |

| Signaling Pathways | MAPK (JNK, p38, ERK) | Regulation of apoptosis and cell survival. |

| p53 Pathway | Induction of cell cycle arrest and apoptosis. | |

| PI3K/Akt Pathway | Promotion of cell survival; its inhibition can enhance cytotoxicity. | |

| Other Potential Targets | RNA | Binding can disrupt protein synthesis. |

| Proteins (e.g., HMG-box proteins) | Recognition of DNA adducts and modulation of cellular response. |

Cellular and Subcellular Distribution of this compound

The efficacy of a platinum-based drug is dependent on its ability to reach its intracellular targets. The cellular uptake and subcellular distribution of these compounds are therefore critical aspects of their biological activity. While specific studies on this compound's distribution are not widely available, insights can be gained from research on other platinum drugs. nih.gov

The cellular uptake of platinum compounds can occur through a combination of passive diffusion and active transport mechanisms. Once inside the cell, the drug is distributed among various cellular compartments. A significant portion of the intracellular platinum localizes to the nucleus, where it can interact with DNA. However, platinum can also be found in the cytoplasm, where it can interact with other molecules, and in organelles such as mitochondria. nih.govnih.gov

The subcellular distribution can be influenced by several factors, including the chemical properties of the drug and the specific characteristics of the cancer cells.

Comparative Analysis of Biological Mechanisms with Cisplatin and Carbon Analogues

The biological mechanisms of this compound can be further understood by comparing it with its well-known analogue, Cisplatin, and its carbon-based counterparts.

Platinum vs. Carbon Analogues: The platinum atom is central to the cytotoxic mechanism of these drugs. The ability of platinum to form strong covalent bonds with DNA is a key feature that is not replicated by purely organic (carbon-based) analogues. The specific coordination geometry of the platinum complexes also plays a crucial role in the types of DNA adducts formed and their biological consequences.

The following table provides a comparative overview of the key mechanistic features of these compounds.

| Feature | This compound (Hypothesized) | Cisplatin | Carbon Analogues |

| Primary Mechanism | DNA adduct formation | DNA adduct formation | Varied (e.g., alkylation, enzyme inhibition) |

| Key Adducts | Intrastrand and interstrand cross-links | Intrastrand and interstrand cross-links | Covalent bonds with DNA bases |

| Cellular Effects | Inhibition of DNA replication and transcription, induction of apoptosis | Inhibition of DNA replication and transcription, induction of apoptosis | Similar, but through different chemical interactions |

| Resistance | May overcome some forms of Cisplatin resistance | Subject to various resistance mechanisms (e.g., increased DNA repair, reduced uptake) | Subject to their own specific resistance mechanisms |

Mechanisms of Drug Resistance to Silaplatin and Platinum Based Agents

Cellular and Molecular Mechanisms of Resistance to Platinum Compounds

The development of resistance to platinum-based anticancer drugs is a multifactorial process. nih.gov Key mechanisms include reduced intracellular drug accumulation, increased detoxification, enhanced DNA repair, and dysregulation of apoptosis and autophagy. nih.govnih.govresearchgate.net

The amount of a platinum drug that reaches its target—the DNA within a cancer cell—is a critical determinant of its effectiveness. nih.gov Resistance can arise from changes in the proteins that transport these drugs across the cell membrane. nih.gov

Reduced uptake of platinum agents into cancer cells is a primary resistance mechanism. glowm.com The copper transporter 1 (CTR1) is a major influx transporter for cisplatin (B142131), carboplatin (B1684641), and oxaliplatin. nih.gov Lower expression of CTR1 has been observed in cisplatin-resistant cells, leading to decreased intracellular drug concentration and reduced DNA damage. oaepublish.comnih.gov

Conversely, increased efflux, or the active removal of the drug from the cell, also contributes to resistance. researchgate.net The copper-transporting P-type ATPases, ATP7A and ATP7B, are efflux transporters that can pump platinum agents out of the cell, thereby reducing their cytotoxic effects. nih.govfrontiersin.org Overexpression of these transporters is associated with cisplatin resistance. frontiersin.org

Once inside the cell, platinum drugs can be neutralized by various detoxification systems before they can bind to DNA. nih.gov Elevated levels of certain molecules can bind to and inactivate platinum agents. nih.govresearchgate.net

Glutathione (B108866) (GSH) is a key molecule in this process. nih.gov It has a high affinity for platinum and can form a complex with it, which is then often removed from the cell. nih.gov Increased levels of GSH are frequently found in resistant tumor cells. nih.govresearchgate.net Metallothioneins, another group of sulfur-containing proteins, can also bind to and sequester platinum drugs, preventing them from reaching their DNA target. nih.govresearchgate.net

The primary mechanism of action for platinum-based drugs is the formation of adducts with DNA, which leads to cross-links that disrupt DNA replication and transcription, ultimately triggering cell death. oaepublish.com Cancer cells can overcome this by enhancing their DNA repair capabilities. nih.govnih.gov

Several DNA repair pathways are involved in removing platinum-DNA adducts. The nucleotide excision repair (NER) pathway is particularly important for repairing the types of DNA damage caused by cisplatin. glowm.compnas.org Overexpression of proteins in the NER pathway, such as ERCC1, has been linked to cisplatin resistance in various cancers. pnas.orgmdpi.com Other pathways, including homologous recombination (HR) and mismatch repair (MMR), also play a role in repairing platinum-induced DNA damage and can contribute to resistance when their function is enhanced. researchgate.netfrontiersin.orgaacrjournals.org

Apoptosis, or programmed cell death, is the ultimate fate of a cancer cell successfully targeted by chemotherapy. nih.gov Resistance can occur when the signaling pathways that control apoptosis are altered, allowing the cell to survive despite DNA damage. nih.govresearchgate.net

The Bcl-2 family of proteins plays a crucial role in regulating apoptosis. nih.gov Overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, or downregulation of pro-apoptotic proteins such as Bax and Bak, can make cancer cells resistant to cisplatin-induced apoptosis. nih.govnih.gov The tumor suppressor protein p53 is a key regulator of apoptosis, and mutations in the p53 gene can reduce a cell's ability to undergo apoptosis in response to DNA damage, thereby contributing to platinum resistance. nih.govspandidos-publications.com

Autophagy is a cellular process of self-digestion that can have a dual role in cancer therapy. nih.gov While it can sometimes promote cell death, it often acts as a pro-survival mechanism, helping cancer cells withstand the stress induced by chemotherapy. aacrjournals.orgnih.gov

In the context of platinum resistance, autophagy is often seen as a protective mechanism for cancer cells. mdpi.comspandidos-publications.com Cisplatin treatment can induce autophagy, which may allow cells to clear damaged components and survive the drug's effects. nih.gov Studies have shown that in some cisplatin-resistant ovarian cancer cells, there are higher baseline levels of autophagy, and inhibiting this process can re-sensitize the cells to cisplatin. aacrjournals.orgspandidos-publications.com

Silaplatin's Activity in Cisplatin-Resistant Preclinical Models

Given the multifaceted nature of cisplatin resistance, there is a critical need for new platinum-based agents that can overcome these resistance mechanisms. Preclinical studies are essential for evaluating the potential of new compounds in this regard. nih.govnih.gov While specific, detailed research findings on this compound's activity in a wide array of cisplatin-resistant preclinical models are not extensively available in the provided search results, the general approach to such studies involves comparing the cytotoxic effects of the new agent (this compound) against cisplatin in both cisplatin-sensitive and cisplatin-resistant cancer cell lines. cuni.czresearchgate.net

These studies typically measure the concentration of the drug required to inhibit cell growth by 50% (IC50). A significantly lower IC50 for this compound compared to cisplatin in resistant cell lines would indicate its ability to overcome resistance. The "resistance factor" is often calculated by dividing the IC50 of the resistant cell line by the IC50 of the sensitive parent cell line. A lower resistance factor for this compound would suggest it is less affected by the resistance mechanisms present in the cells.

For a new platinum agent to be considered promising, it would need to demonstrate significant activity in cell lines with well-characterized resistance mechanisms, such as those with high levels of efflux pumps, enhanced DNA repair capacity, or defects in apoptotic pathways. Further research is needed to fully elucidate the performance of this compound in these specific preclinical settings.

Strategies to Counteract Resistance Mechanisms in this compound Research

Overcoming the multifaceted nature of platinum drug resistance is a critical goal in oncology research. The development of next-generation compounds like this compound is partly driven by the need to circumvent the resistance mechanisms that limit the effectiveness of older drugs. Research efforts are focused on innovative strategies that can be applied to both existing and novel platinum agents, including this compound. These strategies aim to enhance drug delivery to tumors, inhibit detoxification and repair pathways, and re-sensitize resistant cells to the cytotoxic effects of the drugs.

One promising approach involves the use of nanoparticle delivery systems . nih.gov Encapsulating platinum agents within liposomes or polymers can alter their pharmacokinetic properties, potentially leading to enhanced accumulation in tumor tissue while reducing systemic toxicity. nih.gov This method can help overcome resistance mechanisms related to reduced drug uptake.

Another key strategy is the inhibition of specific cellular pathways that contribute to resistance. For example, since overexpression of glutathione S-transferases (GSTs) can lead to the deactivation of cisplatin, researchers have explored conjugating cisplatin with a GST inhibitor. nih.gov This dual-threat approach aims to simultaneously deliver the cytotoxic agent and disable a key resistance mechanism. nih.gov

The table below outlines several modern strategies being investigated to counteract resistance to platinum-based agents, which are relevant to the ongoing research and future clinical application of this compound.

| Strategy | Mechanism of Action | Potential Application in this compound Research |

| Combination Therapy | Utilizing agents that inhibit DNA repair pathways (e.g., PARP inhibitors) or demethylating agents to reverse epigenetic silencing of drug transporters. frontiersin.org | Combining this compound with a PARP inhibitor could be synergistic in cancers with specific DNA repair deficiencies. |

| Targeted Drug Delivery | Encapsulating the drug in nanoparticles or liposomes to improve tumor targeting and cellular uptake, bypassing efflux pumps. nih.gov | Formulating this compound into a nanoparticle delivery system could enhance its efficacy in resistant tumors. |

| Inhibition of Detoxification | Co-administering drugs that inhibit detoxification enzymes like glutathione S-transferases (GSTs). nih.gov | Developing this compound analogs that are less susceptible to GST inactivation or using them with GST inhibitors. |

| Modulation of Apoptotic Pathways | Using agents that restore the function of pro-apoptotic proteins (e.g., p53) or inhibit anti-apoptotic proteins (e.g., Bcl-2). nih.gov | Investigating the impact of this compound on apoptotic pathways to identify potential combination therapies that lower the threshold for cell death. |

| Targeting Oncogenic Signaling | Inhibiting oncogenes such as ras that have been implicated in reducing drug uptake and increasing DNA repair. nih.gov | Screening for the effectiveness of this compound in tumors with specific oncogenic mutations that are known to confer platinum resistance. |

Research into these and other innovative strategies holds the potential to significantly improve the therapeutic window for platinum-based drugs. As a next-generation agent, this compound is positioned to benefit from these advancements, potentially offering a more effective treatment option for cancers that have become resistant to conventional platinum chemotherapy.

Computational and Theoretical Studies of Silaplatin

Application of Computational Chemistry in Silaplatin Research

The application of computational chemistry to this compound research encompasses a range of techniques aimed at understanding its behavior from the electronic to the macroscopic level. These methods are crucial for rationalizing its biological activity and for the design of next-generation platinum-based drugs with improved efficacy and reduced toxicity.

Molecular modeling and simulation techniques are powerful tools for studying the dynamic behavior of this compound and its interactions with biological macromolecules such as DNA. While extensive molecular dynamics (MD) simulations have been conducted on cisplatin (B142131) and its analogs to understand their binding to DNA, similar in-depth studies specifically on this compound are less common in the published literature. However, the established methodologies provide a clear framework for how such investigations would be approached.

MD simulations of platinum-DNA adducts, for instance, have revealed significant conformational changes in the DNA structure upon platination. These simulations, often employing force fields like AMBER, have shown that the formation of intrastrand crosslinks by cisplatin induces a distinct bending and unwinding of the DNA double helix arxiv.orgnih.govnih.govarxiv.org. For this compound, MD simulations could elucidate how the substitution of a carbon atom with silicon in the ligand framework influences the conformational dynamics of the resulting DNA adduct. Key areas of investigation would include the impact of the silyl (B83357) group on the local DNA structure, solvent accessibility, and the recognition of the adduct by DNA repair proteins.

The general steps and findings from simulations of analogous platinum complexes are summarized in the table below, which would be applicable to future studies on this compound.

| Simulation Aspect | Key Findings for Cisplatin-DNA Adducts | Potential Insights for this compound |

| DNA Bending and Unwinding | Significant bending towards the major groove and unwinding of the helix. | To be determined; the bulkier silyl group might induce different degrees of bending and unwinding. |

| Hydrogen Bonding | Ammine ligands form hydrogen bonds with the DNA, stabilizing the adduct. | The amine groups in this compound's ligand would be expected to form similar stabilizing hydrogen bonds. |

| Conformational Dynamics | The platinated region exhibits increased flexibility. | The influence of the silicon atom on the flexibility of the DNA adduct is a key area for investigation. |

| Solvent Interaction | Altered hydration patterns around the DNA adduct. | The hydrophobicity of the silyl group may lead to distinct solvent structuring around the this compound-DNA adduct. |

These simulations provide a real-time view of the molecular interactions that govern the biological activity of platinum drugs, and their application to this compound is a critical area for future research arxiv.orgnih.gov.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the electronic structure and reactivity of this compound. These methods provide detailed information about bond lengths, bond angles, vibrational frequencies, and the distribution of electron density within the molecule nih.govscirp.orgnih.gov.

For platinum complexes, accurate quantum chemical models are crucial for describing the coordination environment around the platinum center and the nature of the platinum-ligand bonds nih.govnih.gov. In the case of this compound, DFT calculations can be used to:

Optimize the molecular geometry: Determining the most stable three-dimensional structure of the molecule.

Calculate electronic properties: Understanding the charge distribution and the nature of the frontier molecular orbitals (HOMO and LUMO), which are key to its reactivity.

Simulate vibrational spectra: Aiding in the interpretation of experimental infrared and Raman spectra.

Investigate reaction mechanisms: Modeling the hydrolysis of this compound and its subsequent reaction with nucleobases like guanine (B1146940), which is the primary biological target of platinum anticancer drugs .

Studies on cisplatin and other platinum complexes have demonstrated the importance of including solvent effects in these calculations to obtain results that are comparable to experimental data in aqueous solution .

A comparison of key computational parameters for cisplatin and hypothetical values for this compound based on general principles is presented below.

| Computational Parameter | Cisplatin (Typical DFT results) | This compound (Hypothetical) |

| Pt-N Bond Length | ~2.05 Å | ~2.06 Å |

| Pt-Cl Bond Length | ~2.35 Å | ~2.36 Å |

| N-Pt-N Bond Angle | ~92° | ~93° |

| HOMO-LUMO Gap | ~3.5 eV | To be determined; likely influenced by the silicon atom. |

These quantum chemical studies provide fundamental insights into the intrinsic properties of this compound, which are essential for understanding its biological activity nih.govnih.gov.

In silico methods for predicting binding affinities and molecular interactions are a cornerstone of modern drug discovery mdpi.commdpi.comresearchgate.netyoutube.com. These approaches, which range from molecular docking to more sophisticated free energy calculations, can be used to screen large libraries of compounds and to predict how strongly a drug candidate will bind to its biological target.

For this compound, these methods can be employed to:

Predict the binding mode with DNA: Determining the preferred orientation of this compound when it forms adducts with DNA.

Estimate the binding free energy: Quantifying the strength of the interaction between this compound and its target.

Identify potential off-target interactions: Investigating the binding of this compound to other biomolecules, which could be related to side effects.

Molecular docking studies, for example, can provide a static picture of the binding pose, while more computationally intensive methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can provide more accurate estimates of the binding affinity. While specific in silico screening studies focused on this compound are not widely reported, the methodologies are well-established and could be readily applied mdpi.commdpi.comresearchgate.netyoutube.com.

Development and Validation of Computational Tools and Force Fields for Organosilanes

A significant challenge in the computational study of organosilicon compounds like this compound is the availability of accurate and validated force fields. Standard force fields used for biomolecular simulations are often not parameterized for silicon-containing molecules. Therefore, a crucial area of research is the development and validation of force fields that can accurately describe the geometry, energetics, and interactions of organosilanes nih.govnih.govmdpi.com.

The development of a force field for this compound would involve:

Parameterization of bonded terms: Defining the force constants for bond stretching, angle bending, and dihedral torsions involving the silicon atom. This is often done by fitting to high-level quantum chemical calculations.

Parameterization of non-bonded terms: Determining the van der Waals parameters and partial atomic charges for the atoms in the silyl group to accurately model intermolecular interactions.

Validation: Testing the force field against experimental data or high-level quantum chemical calculations for a range of organosilane compounds to ensure its accuracy and transferability.

Recent efforts have been made to develop force fields for silica (B1680970) and organosilanes, which provides a foundation for the development of parameters for silicon-containing platinum drugs nih.govnih.govmdpi.com. The availability of such a force field is a prerequisite for conducting reliable and predictive molecular dynamics simulations of this compound.

Theoretical Insights into Chemical Reactivity and Bond Characteristics of Silicon-Platinum Bonds

Theoretical studies provide valuable insights into the nature of the silicon-platinum (Si-Pt) bond and how it influences the chemical reactivity of this compound. The presence of a silicon atom in the ligand backbone is expected to modulate the electronic properties of the platinum center, which in turn can affect its reactivity towards biological targets.

Key theoretical questions regarding the Si-Pt bond in this compound include:

How does the electronegativity of silicon compared to carbon affect the electron density at the platinum center?

What is the nature of the bonding between silicon and platinum (e.g., covalent, dative)?

How does the Si-Pt bond influence the kinetics and thermodynamics of ligand exchange reactions, such as hydrolysis?

Answering these questions through theoretical studies is crucial for understanding the unique chemical properties of this compound and for designing new analogs with tailored reactivity profiles.

Computational Approaches for Understanding Drug Design Principles

Computational approaches play a central role in elucidating the principles of drug design for platinum-based anticancer agents unical.itnih.govnih.govijprs.com. By establishing structure-activity relationships (SAR) and structure-property relationships (SPR), computational models can guide the optimization of lead compounds to improve their therapeutic index.

For this compound and its analogs, computational drug design principles can be applied to:

Identify key structural features for activity: Correlating specific molecular properties (e.g., charge distribution, steric hindrance) with anticancer efficacy.

Predict ADME/Tox properties: Using in silico models to predict the absorption, distribution, metabolism, excretion, and toxicity of new this compound derivatives.

Design novel ligands: Employing computational methods to design new silyl-containing ligands that could enhance the anticancer activity or reduce the toxicity of the platinum complex.

Quantitative Structure-Activity Relationship (QSAR) models, for instance, can be developed to predict the biological activity of a series of compounds based on their calculated molecular descriptors nih.gov. These models, once validated, can be used to prioritize the synthesis of new compounds with a higher probability of success. The integration of computational and experimental approaches is a powerful strategy for the rational design of new and improved platinum-based anticancer drugs unical.itnih.govijprs.com.

Preclinical Research Models and Methodologies for Silaplatin Investigation

In Vitro Methodologies for Assessing Biological Activity of Silaplatin

In vitro studies form the foundational step in the preclinical assessment of novel therapeutic compounds. For this compound, these methodologies have been crucial in determining its cytotoxic and antiproliferative effects and in beginning to unravel the molecular mechanisms underlying its activity.

The initial evaluation of an anticancer agent's potential involves assessing its ability to kill cancer cells or inhibit their proliferation. Standardized cell-based assays are routinely employed for this purpose.

Commonly Used Assays:

MTT Assay: This colorimetric assay is one of the most widely used methods for assessing cell viability. youtube.com It measures the metabolic activity of cells, which in viable cells converts the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells. This assay has been utilized to determine the half-maximal inhibitory concentration (IC50) values of various compounds, indicating their potency. For instance, it has been used to evaluate the dose-dependent cytotoxic effects of agents on cancer cell lines like MCF-7. semanticscholar.orgnih.gov

Trypan Blue Exclusion Assay: This straightforward method distinguishes between viable and non-viable cells based on membrane integrity. youtube.com Live cells with intact membranes exclude the trypan blue dye, while dead cells with compromised membranes take it up and appear blue.

LDH Release Assay: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the cell culture medium. youtube.com

The antiproliferative effects of potential anticancer agents are often evaluated by observing changes in cell morphology and quantifying cell growth over time. For example, studies have shown that certain extracts can significantly inhibit the growth of lung cancer cell lines in a concentration and time-dependent manner. nih.gov

Interactive Data Table: Comparison of Cytotoxicity Assays

| Assay Type | Principle | Measured Parameter | Advantages |

| MTT Assay | Enzymatic reduction of tetrazolium salt by viable cells | Mitochondrial activity | High throughput, sensitive |

| Trypan Blue Exclusion | Dye exclusion by intact cell membranes | Membrane integrity | Simple, rapid |

| LDH Release Assay | Release of lactate dehydrogenase from damaged cells | Membrane leakage | Quantitative, amenable to high-throughput screening |

Mechanistic Studies Using Cell Culture Models

Understanding how a drug candidate exerts its effects at a molecular level is critical for its development. Cell culture models provide a controlled environment to investigate the mechanisms of action.

Key areas of mechanistic investigation for platinum-based drugs like this compound include:

DNA Interaction and Damage: A primary mechanism of action for cisplatin (B142131) and its analogs is their ability to form adducts with DNA, leading to cell cycle arrest and apoptosis.

Apoptosis Induction: Assays such as Annexin V/propidium iodide staining followed by flow cytometry are used to quantify the induction of apoptosis (programmed cell death). nih.gov For example, treatment of MCF-7 cells with cisplatin has been shown to induce a significant percentage of apoptosis. semanticscholar.orgnih.gov

Cellular Accumulation: The amount of drug that enters and is retained by the cancer cell is a critical determinant of its efficacy.

Detoxification Pathways: Cells can develop resistance by increasing the levels of detoxifying agents like glutathione (B108866). nih.gov

Cell culture models are also invaluable for studying the molecular basis of drug resistance. nih.gov By exposing cancer cell lines to gradually increasing concentrations of a drug, resistant sublines can be developed and characterized. nih.govkent.ac.uk These models allow researchers to identify the genetic and epigenetic changes that contribute to resistance, such as alterations in drug transport, increased DNA repair, or evasion of apoptosis. nih.gov

In Vivo Preclinical Models for Efficacy and Resistance Studies

Following promising in vitro results, the evaluation of a drug candidate moves to in vivo models to assess its efficacy and behavior in a whole-organism setting.

Animal models, particularly mice, are extensively used to study the antitumor activity of new compounds.

Commonly Used Mouse Models:

Xenograft Models: These models involve the subcutaneous implantation of human cancer cells into immunodeficient mice. researchgate.net This allows for the growth of human tumors in a living system, providing a platform to test the efficacy of anticancer agents against human cancers. Studies have demonstrated the anti-tumor activity of cisplatin in xenograft mouse models bearing tumors from cell lines like SKOV3. researchgate.net

Syngeneic Models: In these models, cancer cells from a specific mouse strain are implanted into mice of the same strain, which have a competent immune system. This allows for the study of the interaction between the drug, the tumor, and the host immune system. The 4T1 murine breast cancer cell line is a commonly used model to represent aggressive human mammary cancer in BALB/c mice. mdpi.com

Leukemia Models: The L1210 leukemia model in mice has been a standard for testing the in vivo activity of platinum compounds. nih.gov

Interactive Data Table: In Vivo Antitumor Activity of this compound

| Animal Model | Cancer Type | Key Findings |

| L1210 Leukemia | Leukemia | Significant antitumor activity, produced a number of cures. nih.gov |

| Cisplatin-Resistant L1210 Leukemia | Leukemia | Very active against this resistant subline. nih.gov |

Preclinical Models for Studying Drug Resistance

Animal models are also crucial for understanding and overcoming drug resistance.

Development of Resistant Tumors: Similar to cell culture, resistant tumors can be developed in mice by repeatedly treating them with a drug. This allows for the in vivo study of resistance mechanisms.

Testing in Resistant Models: A key finding for this compound is its significant activity in a cisplatin-resistant L1210 leukemia subline in vivo. nih.gov This suggests that this compound may be effective in treating cancers that have become resistant to cisplatin.

By using these preclinical models, researchers can investigate the mechanisms of resistance in a more complex biological system and test new strategies to circumvent it. For example, cisplatin-resistant cell lines are often more sensitive to other chemotherapeutic drugs like paclitaxel. nih.gov

Advanced Analytical Techniques in this compound Research

The study of this compound and other platinum-based drugs relies on a variety of advanced analytical techniques to determine their chemical properties, quantify their presence in biological matrices, and understand their interactions with biological molecules.

Key Analytical Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for separating, identifying, and quantifying compounds in a mixture. It has been used to determine the effect of the beta-silicon on the reactivity of this compound in aqueous solution and to compare the stabilities of silyl (B83357) complexes to their carbon analogues. nih.gov

Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), mass spectrometry is a highly sensitive technique used to identify molecules by their mass-to-charge ratio. It is invaluable for studying drug metabolism and pharmacokinetics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure of compounds and can be used to study drug-receptor interactions.

Atomic Absorption Spectrophotometry: This technique is used for the quantitative determination of specific elements, such as platinum, in various samples.

UV-Visible Spectrophotometry: This method is used to measure the concentration of a substance by analyzing its light absorbance.

These analytical methods are essential throughout the preclinical development of this compound, from initial chemical characterization to detailed pharmacokinetic and pharmacodynamic studies. researchgate.net

Spectroscopic and Chromatographic Methods for Complex Analysis in Biological Systems

Spectroscopic and chromatographic techniques are indispensable tools for the qualitative and quantitative analysis of metallodrugs like this compound within complex biological matrices. These methods allow researchers to track the compound, identify its transformation products, and study its interactions with biomolecules.

Spectroscopic Methods

A variety of spectroscopic techniques are utilized to study the interactions of platinum complexes with biological macromolecules. These methods provide information on binding events, structural changes in both the drug and the biomolecule, and the kinetics of these interactions. For a compound like this compound, techniques such as UV-Visible Spectroscopy, Fluorescence Spectroscopy, and Circular Dichroism (CD) would be employed to investigate its binding to plasma proteins, such as albumin, which can significantly influence the drug's distribution and efficacy. nih.gov

UV-Visible (UV-Vis) Spectroscopy: Changes in the UV-Vis absorption spectrum of a protein or DNA upon titration with this compound can indicate complex formation and provide estimates of binding constants.

Fluorescence Spectroscopy: This technique is highly sensitive for studying drug-protein interactions. The intrinsic fluorescence of tryptophan and tyrosine residues in proteins like albumin can be quenched upon the binding of a platinum complex, allowing for the determination of binding affinities and the number of binding sites. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to detect conformational changes in proteins and DNA upon binding to a metallodrug. Alterations in the CD spectra can reveal the impact of this compound on the secondary structure of these biomolecules.

Chromatographic Methods

Chromatographic methods are essential for the separation, identification, and quantification of this compound and its metabolites in biological fluids and tissues. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in this regard. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection, is a robust method for separating this compound from endogenous components in biological samples like plasma, urine, and cell lysates. Due to the polar nature of many platinum drugs, derivatization techniques may be employed to enhance retention on reverse-phase columns. nih.gov For instance, derivatization with diethyldithiocarbamate has been successfully used for the analysis of other platinum drugs. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides a powerful tool for both the separation and unequivocal identification of this compound and its biotransformation products. mdpi.commdpi.com Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of metal complexes. mdpi.com Tandem mass spectrometry (MS/MS) can further provide structural information on the detected species.

Below is a representative table of HPLC methods that could be adapted for the analysis of this compound in biological matrices.

| Parameter | Method A | Method B | Method C |

| Column | C18 Reverse Phase | HILIC | Ion-Pair |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Acetonitrile/Ammonium Formate Buffer | Methanol/Water with Heptafluorobutyric Acid |

| Detection | UV (210 nm) | ESI-MS | UV (220 nm) |

| Sample Type | Plasma Ultrafiltrate | Urine | Cell Lysate |

| LOD | 5 ng/mL | 2 ng/mL | 10 ng/mL |

This table presents hypothetical HPLC parameters based on methods used for other platinum-based drugs.

NMR Metabolomics for Mechanism of Action Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy-based metabolomics has emerged as a powerful systems biology approach to investigate the mechanism of action of anticancer drugs. nih.govnih.gov By providing a global snapshot of the metabolic profile of cells or tissues, it can reveal the biochemical pathways perturbed by a therapeutic agent, offering insights beyond the primary drug target. rsc.orgx-mol.netencyclopedia.pub

For this compound, ¹H-NMR metabolomics would be employed to analyze the metabolic fingerprints of cancer cells before and after treatment. frontiersin.orgresearchgate.net This involves the acquisition of high-resolution ¹H-NMR spectra of cell extracts or culture media, followed by multivariate statistical analysis to identify significant changes in metabolite concentrations. mdpi.comrsc.org

Research Findings from Analogous Platinum Compounds

Studies on established platinum drugs like cisplatin, carboplatin (B1684641), and oxaliplatin have demonstrated characteristic metabolic perturbations in cancer cells. rsc.orgx-mol.net These studies provide a framework for what might be observed with this compound. Key findings from ¹H-NMR metabolomics investigations of other platinum drugs include:

Alterations in Energy Metabolism: Platinum drugs often induce a shift in cellular energy production, with changes observed in the levels of glucose, lactate, and intermediates of the tricarboxylic acid (TCA) cycle.

Impact on Amino Acid Metabolism: Changes in the concentrations of various amino acids, such as glycine, taurine, and branched-chain amino acids, have been reported, suggesting an impact on protein synthesis and other metabolic pathways. nih.gov

Perturbations in Lipid and Nucleotide Metabolism: Effects on phospholipid biosynthesis and the pools of nucleotide precursors have been observed, consistent with the known DNA-damaging effects of platinum drugs and their impact on cell proliferation. frontiersin.org

The following interactive table summarizes representative metabolic changes observed in cancer cells treated with platinum-based drugs, which could be anticipated in studies with this compound.

| Metabolite | Change (Treated vs. Control) | Metabolic Pathway | Potential Implication |

| Glucose | Decreased | Glycolysis | Increased energy demand, Warburg effect modulation |

| Lactate | Increased | Anaerobic Glycolysis | Shift towards anaerobic metabolism |

| Glutathione | Decreased | Oxidative Stress Response | Increased oxidative stress, detoxification |

| Choline Compounds | Increased | Phospholipid Metabolism | Altered membrane biosynthesis, cell proliferation |

| Alanine | Increased | Amino Acid Metabolism | Protein catabolism, anaplerosis |

| Aspartate | Decreased | Nucleotide Synthesis | Impaired DNA replication and repair |

This table illustrates typical metabolic alterations identified through NMR metabolomics in response to platinum drug treatment and are presented as a hypothetical example for this compound.

By applying these advanced spectroscopic, chromatographic, and metabolomic methodologies, a comprehensive preclinical understanding of this compound's behavior in biological systems can be achieved, paving the way for its further development.

Future Directions and Research Gaps

Exploration of Novel Ligand Architectures for Platinum-Silicon Complexes

A significant research gap lies in the systematic exploration of structure-activity relationships (SAR) for platinum-silicon compounds. nih.govub.edu The initial synthesis of Silaplatin, a platinum(II) complex, and its platinum(IV) counterpart demonstrated the viability of using β-silyl-substituted amines as ligands. nih.gov Further studies have shown that modifications to these ligands can significantly impact the compound's properties and biological activity. nih.govpensoft.net Future research should focus on diversifying these ligand architectures to optimize efficacy, overcome resistance, and modulate physicochemical properties.

Key areas for exploration include:

Modification of the Silyl-Amine Backbone: The foundational research on this compound involved creating analogues with increased lipophilicity by adding methylene (B1212753) carbons to the ligand structure or by cyclizing the alkyl groups attached to the silicon atom to form spiro bicyclic complexes. nih.gov This approach aims to enhance cellular uptake, a common challenge for platinum drugs.

Variation of Leaving Groups: The labile or "leaving" groups are critical determinants of a platinum drug's reactivity and hydrolysis rate, which in turn affects its interaction with DNA. pensoft.netnih.gov For this compound analogues, moving beyond the standard dichloro ligands to other options, such as the cyclobutanedicarboxylic acid group used in one early derivative, could alter the drug's activity spectrum and potentially circumvent specific resistance mechanisms. nih.gov

Development of Platinum(IV) Prodrugs: Platinum(IV) complexes are generally more inert than their platinum(II) counterparts and require intracellular reduction to become active. researchgate.net This prodrug strategy can improve stability and reduce off-target toxicity. The synthesis of a Pt(IV) analogue of this compound has already been reported, showing significant in vivo activity. nih.gov Future work should explore a wider range of axial ligands on Pt(IV)-silicon complexes to fine-tune their reduction potential, lipophilicity, and even introduce dual-threat capabilities by attaching other biologically active molecules.

A systematic approach to these modifications will be crucial for building a comprehensive understanding of how the silicon atom and the surrounding ligand sphere influence the anticancer properties of these novel complexes.

Table 1: Examples of Ligand Modifications in this compound Analogues and Their Rationale

| Complex Type | Modification | Rationale | Reference |

|---|---|---|---|

| Platinum(II) | Addition of methylene carbons to the silyl-amine ligand | Increase lipophilicity to potentially enhance cellular uptake. | nih.gov |

| Platinum(IV) | Oxidation of the Pt(II) center to Pt(IV) | Create a more stable prodrug to reduce systemic toxicity and improve pharmacokinetics. | nih.gov |